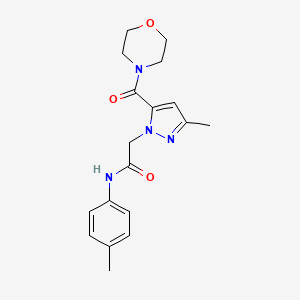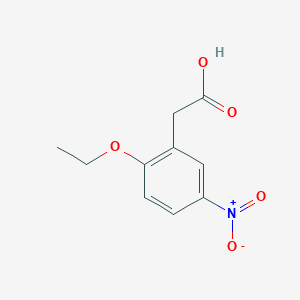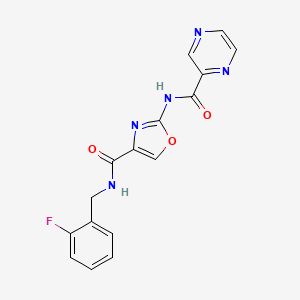
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, also known as MMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for various applications.
作用機序
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide works by inhibiting the activity of certain enzymes, specifically matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity has been found to have potential therapeutic benefits for various diseases, including cancer and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes that are involved in the progression of cancer. This compound has also been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide in lab experiments is its specificity for MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one limitation of using this compound is that it may not be effective against all types of MMPs. Additionally, the synthesis of this compound is a multi-step process that can be time-consuming and expensive.
将来の方向性
There are several potential future directions for research involving 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. One area of interest is the use of this compound as a diagnostic tool for cancer. This compound has been found to be selectively taken up by cancer cells, which could make it useful for imaging and detecting cancer. Another area of interest is the development of this compound analogs that may have improved activity and specificity for MMPs. Finally, this compound could be studied for its potential use in combination therapies for various diseases.
合成法
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of p-toluidine and ethyl chloroacetate to form N-(p-tolyl)ethylacetamide. This compound is then reacted with hydrazine hydrate to form 2-(3-methyl-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. Finally, this compound is reacted with morpholine-4-carbonyl chloride to form this compound.
科学的研究の応用
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its ability to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases. This compound has also been studied for its potential use as a diagnostic tool for certain types of cancer.
特性
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)19-17(23)12-22-16(11-14(2)20-22)18(24)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEUZNATVNGSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)


![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)
![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)
![methyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2946840.png)

![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)
![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)
